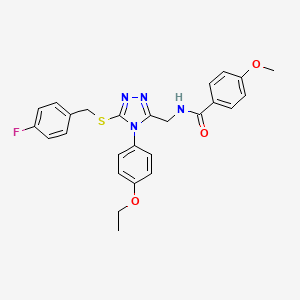
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H25FN4O3S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel compound within the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H25FN4O3S
- Molecular Weight : 492.6 g/mol
- CAS Number : 476435-10-6
The structure features a triazole ring, which is crucial for its biological activity, along with various substituents that enhance its pharmacological profile.
Biological Activity Overview
- Antimicrobial Activity : Compounds with a triazole moiety have been extensively studied for their antimicrobial properties. The presence of the ethoxy and fluorobenzyl groups in this compound may enhance its efficacy against various pathogens. Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli .
- Antifungal Activity : Triazoles are also recognized for their antifungal properties, often used in treating fungal infections. The specific structure of this compound suggests potential effectiveness against fungal strains due to its ability to inhibit ergosterol synthesis .
- Anticancer Potential : Emerging research highlights the anticancer properties of triazole derivatives. The compound's unique structure may allow it to interact with various cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that:
- Substituent Effects : Electron-donating groups (like methoxy and ethoxy) enhance biological activity by stabilizing interactions with biological targets.
- Triazole Ring Modifications : Variations in the triazole ring can significantly affect potency and selectivity against specific pathogens or cancer cells .
| Substituent | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Fluorobenzyl Group | Increases binding affinity to targets |
| Methoxy Group | Improves overall stability |
Case Studies and Research Findings
- Antibacterial Studies : A study on related triazole compounds showed MIC values as low as 0.125 μg/mL against S. aureus, indicating strong antibacterial potential . The tested compound's structural similarities suggest it may exhibit comparable or enhanced activity.
- Antifungal Efficacy : Research has demonstrated that triazoles can effectively treat systemic fungal infections. For instance, derivatives have been shown to outperform traditional antifungals in certain cases .
- Anticancer Activity : In vitro studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under review may share similar pathways of action based on its structural components .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLMLPZWMABFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














